molecular formula C16H16N2O4 B2619308 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941933-59-1

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2619308
CAS No.: 941933-59-1
M. Wt: 300.314
InChI Key: GADKAXNDXZHLLH-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a substituted phenyl group. Key structural features include:

  • Methoxy group at the 3-position of the phenyl ring, which may enhance solubility or modulate electronic effects.
  • 2-oxopyrrolidin-1-yl moiety at the 4-position of the phenyl ring, introducing a lactam ring that could influence conformational flexibility and hydrogen-bonding interactions.
  • Furan-2-carboxamide group, a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-14-10-11(17-16(20)13-4-3-9-22-13)6-7-12(14)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADKAXNDXZHLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide exhibits several biological activities:

Antitumor Activity

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its structural features allow it to interact with key enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDAC).

Mechanisms:

  • Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells by affecting mitochondrial pathways.
  • Cell Cycle Arrest: It can cause cell cycle arrest, particularly in the S-phase, thereby preventing further proliferation.

Analgesic Properties

Similar compounds have demonstrated pain-relieving effects, potentially through modulation of neurotransmitter systems or inhibition of inflammatory pathways.

Enzyme Inhibition

The oxoimidazolidine structure suggests that this compound may inhibit specific enzymes critical for tumor growth and survival.

Case Study 1: Antitumor Effects

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against colorectal cancer cells (HT29), suggesting its potential as a therapeutic agent.

Cell LineIC50 (µM)Mechanism
HT291.5 ± 0.3Apoptosis induction
MCF71.8 ± 0.5Cell cycle arrest

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of similar furan-containing compounds against oxidative stress-induced neuronal damage. This study indicated potential applications in treating neurodegenerative disorders, highlighting the need for further research into this area.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets due to its three-dimensional structure, which allows for better spatial orientation and interaction with active sites . The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with overlapping functional groups or analogous scaffolds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Features Hypothesized Differences in Properties
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide Methoxy-phenyl, pyrrolidinone, furan carboxamide. Likely moderate solubility due to pyrrolidinone; potential kinase inhibition based on furan carboxamide.
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole core, 3-methoxybenzylamino group. Enhanced rigidity from thiazole; possible improved metabolic stability compared to pyrrolidinone-containing analogs.
7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide Chlorinated benzofuran, pyridyl substituent. Increased lipophilicity due to chlorine; pyridyl group may enhance target binding in metal-dependent enzymes.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone and pyrazolo-pyrimidine core, sulfonamide group. High molecular weight (589.1 g/mol); sulfonamide may improve solubility but reduce cell permeability.

Key Observations from Structural Analysis

Heterocyclic Core Variations: The target compound’s pyrrolidinone contrasts with the thiazole in CAS 923226-70-4 and the pyrazolo-pyrimidine in the chromenone derivative . Pyrrolidinones are known for their conformational flexibility and hydrogen-bonding capacity, which may enhance target engagement in flexible binding pockets.

Substituent Effects: The methoxy group in the target compound and CAS 923226-70-4 could improve solubility compared to the lipophilic chlorine in CAS 931618-00-7 .

Pharmacophore Compatibility: Furan carboxamide derivatives (e.g., target compound, CAS 923226-70-4) are frequently associated with kinase inhibition (e.g., JAK2, EGFR) due to their ability to form hydrogen bonds with kinase backbones. In contrast, chromenone-pyrazolo-pyrimidine hybrids may target topoisomerases or cyclin-dependent kinases.

Research Findings and Hypotheses

While direct experimental data for the target compound are lacking, inferences can be drawn from structurally related molecules:

  • Metabolic Stability: The absence of ester or sulfonamide groups may reduce susceptibility to hydrolysis compared to the chromenone derivative .
  • Target Selectivity : The furan carboxamide moiety aligns with kinase inhibitors like imatinib derivatives, whereas the pyrazolo-pyrimidine core in resembles ATP-competitive kinase inhibitors (e.g., dinaciclib).

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight330.36 g/mol
CAS Number2034243-54-2

This compound features a furan ring, a methoxy group, and a pyrrolidinyl moiety, which contribute to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Ring : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Coupling Reaction : The pyrrolidinone is coupled with a methoxy-substituted phenyl derivative using palladium-catalyzed reactions such as Suzuki or Heck coupling.
  • Amide Bond Formation : The final step involves the reaction of the intermediate with an acid chloride or suitable amine to form the amide bond.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa in vitro .

Anticancer Potential

Studies have also explored the anticancer potential of this class of compounds. For example, certain derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications in the structure can enhance their therapeutic efficacy. In a comparative study, some derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that variations in substituents on the phenyl ring and modifications to the furan moiety significantly influence biological activity. For instance:

ModificationEffect on Activity
Addition of halogen groupsIncreased potency against specific targets
Variation in alkyl group sizeAltered binding affinity
Changes in functional groupsEnhanced selectivity

Case Studies

  • Study on Antimicrobial Effects : A series of related compounds were synthesized and tested for antibacterial activity. Results indicated that certain modifications led to enhanced activity against C. albicans, suggesting a potential application in antifungal treatments .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various derivatives on human cancer cell lines, revealing that specific structural modifications resulted in IC50 values below 20 µM, indicating significant anticancer potential .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Core Synthesis : Utilize palladium-catalyzed cross-coupling or nucleophilic substitution reactions to attach the pyrrolidinone and methoxyphenyl moieties to the furan carboxamide backbone. For example, coupling 3-methoxy-4-aminophenyl precursors with 2-oxopyrrolidine derivatives via reductive amination .
  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., Gilson preparative systems) is effective for isolating the compound, especially when optimizing gradient elution with acetonitrile/water mixtures .
  • Optimization : Adjust reaction temperature (e.g., 60–80°C), solvent polarity (DMF or NMP), and stoichiometric ratios of reactants to minimize byproducts like unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, C-O-C stretch at ~1250 cm⁻¹ for methoxy groups) .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, pyrrolidinone carbonyl at δ ~170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 433.2689 Da) ensures molecular formula accuracy .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritancy .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Label containers with hazard codes (e.g., H315 for skin irritation) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., PRKD3) or inflammatory caspases (e.g., caspase-1) based on structural analogs like 5-(3-chlorophenyl)-N-[4-morpholin-4-ylmethylphenyl]furan-2-carboxamide, which inhibit PRKD3 .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s 3D structure (e.g., PubChem CID) and validate binding poses with RMSD analysis .
  • Validation : Compare docking scores (e.g., ∆G ≤ -8 kcal/mol) with experimental IC₅₀ values from enzymatic assays to confirm predictive accuracy .

Q. What strategies are used to analyze structure-activity relationships (SAR) for optimizing pharmacological properties?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, pyrrolidinone substitution) to assess impacts on potency. For example, chloro or methoxy groups enhance target affinity by increasing lipophilicity .
  • In Vitro Screening : Test analogs in cytokine inhibition assays (e.g., IL-1β release in LPS-stimulated PBMCs) or kinase inhibition assays (e.g., PRKD3 enzymatic activity) to correlate structural changes with activity .
  • Computational QSAR : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target engagement .

Q. Which in vitro models are suitable for evaluating anti-inflammatory or cytotoxic effects?

  • Methodological Answer :

  • Anti-inflammatory Models :
  • PBMC Assays : Measure IL-1β and IL-18 inhibition in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) using ELISA. Optimize compound concentrations (1–10 µM) and incubation times (6–24 hrs) .
  • Cytotoxicity Models :
  • MTT Assay : Assess viability in cancer cell lines (e.g., MCF-7 or HeLa) after 48-hour exposure. IC₅₀ values <10 µM indicate promising cytotoxic activity .
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells post-treatment .

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